molecular formula C18H14F5NO3S B1682437 Thiophene-2 CAS No. 420089-51-6

Thiophene-2

Cat. No.: B1682437
CAS No.: 420089-51-6
M. Wt: 419.4 g/mol
InChI Key: AVRWEULSKHQETA-UHFFFAOYSA-N
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Description

Methyl 2-(perfluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, features a unique structure that combines a perfluorobenzamido group with a cyclohepta[b]thiophene core, making it a subject of interest for various scientific research applications.

Chemical Reactions Analysis

Methyl 2-(perfluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Biological Activity

Thiophene-2 is a member of the thiophene family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its anti-inflammatory, anti-cancer, antibacterial, and antioxidant properties. The findings are supported by data tables and relevant case studies.

Overview of Thiophene Derivatives

Thiophene derivatives, including this compound, have been synthesized and evaluated for various biological activities. The structural diversity and potential for modification make them attractive candidates for drug development. Key studies have highlighted their roles in inhibiting inflammatory pathways, combating bacterial infections, and exhibiting anticancer properties.

1. Anti-Inflammatory Activity

This compound derivatives have shown promising anti-inflammatory effects in various models. For instance, compounds derived from this compound have been tested in carrageenan-induced paw edema models, demonstrating significant inhibition of pro-inflammatory cytokines.

Table 1: Anti-Inflammatory Activity of this compound Derivatives

CompoundDose (mg/kg)Inhibition (%)Reference
Compound 155058.46
Compound 165048.94
Compound 175047.00

In a study by Eleftheriadis et al., it was found that certain thiophene derivatives inhibited the expression of TNF-α and IL-8 in LPS-induced inflammation tests using THP-1 monocytes .

2. Anticancer Activity

This compound has been explored for its potential in cancer treatment. Research indicates that thiophene derivatives can inhibit histone deacetylases (HDAC), which are pivotal in cancer cell proliferation.

Table 2: Anticancer Activity of this compound Derivatives

CompoundIC50 (µM)Mechanism of ActionReference
Compound A29.2COX/LOX inhibition
Compound B6.0HDAC inhibition

Kumar et al. demonstrated that the presence of chlorine and methyl groups in thiophene derivatives significantly contributed to their ability to inhibit PLA2, an enzyme involved in cancer progression .

3. Antibacterial Activity

This compound derivatives have also exhibited notable antibacterial properties against various pathogens, including Escherichia coli and Pseudomonas aeruginosa.

Table 3: Antibacterial Activity of this compound Derivatives

CompoundPathogenInhibition Zone (mm)Activity Index (%)
Compound 7bP. aeruginosa2086.9
Compound 3bS. aureus1770.8

In a study focused on this compound-carboxamide derivatives, it was found that these compounds showed excellent activity against Pseudomonas aeruginosa, with inhibition zones measuring up to 20 mm .

4. Antioxidant Activity

The antioxidant properties of this compound derivatives have also been investigated, with various compounds demonstrating the ability to scavenge free radicals effectively.

Case Studies and Research Findings

Several case studies illustrate the biological potential of this compound:

  • Study on Anti-inflammatory Mechanisms : A study involving thiophene pyrazole hybrids indicated their ability to modulate inflammatory responses by inhibiting key signaling pathways such as ERK and NF-ĸB at a concentration of 10 µM .
  • Anticancer Properties : Research utilizing pharmacophore modeling identified critical structural features necessary for HDAC inhibitory activity among thiophene derivatives, paving the way for new anticancer agents .
  • Antibacterial Efficacy : A recent investigation into the antibacterial activity of thiophene derivatives revealed that specific substitutions significantly enhance their efficacy against resistant strains of bacteria .

Properties

IUPAC Name

methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F5NO3S/c1-27-18(26)9-7-5-3-2-4-6-8(7)28-17(9)24-16(25)10-11(19)13(21)15(23)14(22)12(10)20/h2-6H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRWEULSKHQETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346310
Record name Methyl 2-(perfluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420089-51-6
Record name Methyl 2-(perfluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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